molecular formula C7H6ClFO2 B1451326 6-Chloro-2-fluoro-3-methoxyphenol CAS No. 1017777-74-0

6-Chloro-2-fluoro-3-methoxyphenol

Cat. No.: B1451326
CAS No.: 1017777-74-0
M. Wt: 176.57 g/mol
InChI Key: YZBJWCVCQBLADF-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7H6ClFO2 It is a derivative of phenol, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic ring

Properties

IUPAC Name

6-chloro-2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBJWCVCQBLADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-fluoro-3-methoxyphenol typically involves the substitution reactions on a phenol derivative. One common method includes the chlorination and fluorination of 3-methoxyphenol under controlled conditions. The reaction conditions often involve the use of chlorinating and fluorinating agents such as thionyl chloride and hydrogen fluoride, respectively .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The process is optimized for yield and purity, often involving catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-fluoro-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

6-Chloro-2-fluoro-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxyphenol involves its interaction with specific molecular targets. The chloro and fluoro substituents influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-methoxyphenol
  • 3-Chloro-2-fluoro-6-methoxyphenol
  • 4-Chloro-2-fluoro-3-methoxyphenol

Comparison: 6-Chloro-2-fluoro-3-methoxyphenol is unique due to the specific positioning of its substituents, which affects its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Biological Activity

Overview

6-Chloro-2-fluoro-3-methoxyphenol is an organic compound with the molecular formula C7_7H6_6ClF O2_2. It features a phenolic structure with chloro, fluoro, and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Research indicates that it may play a role as an intermediate in drug synthesis and exhibit various interactions with biological targets.

Molecular Structure:

  • Molecular Formula: C7_7H6_6ClF O2_2
  • Molecular Weight: 176.57 g/mol

Functional Groups:

  • Chloro group (-Cl)
  • Fluoro group (-F)
  • Methoxy group (-OCH3_3)

The biological activity of this compound is influenced by its substituents, which affect its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, impacting cellular functions.

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antimicrobial agents.
  • Cytotoxic Effects: Some studies indicate that it could have cytotoxic effects on cancer cells, particularly through mechanisms involving the inhibition of specific signaling pathways.
  • Enzyme Inhibition: The compound may inhibit certain enzymes, which could be beneficial in various therapeutic applications.

1. Cytotoxicity Studies

A study investigated the cytotoxic effects of various fluorinated phenols, including this compound, on cancer cell lines. The results showed that this compound could reduce cell viability in a dose-dependent manner, suggesting potential use in cancer therapy .

2. Enzyme Interaction

Research has demonstrated that this compound interacts with enzymes involved in metabolic pathways, potentially altering their activity. This interaction was assessed using in vitro assays that measured enzyme kinetics and inhibition profiles .

3. Synthesis and Applications

The compound is often used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compound StructureAntimicrobial, Cytotoxic
2-Chloro-6-fluoro-3-methoxyphenol StructureModerate Cytotoxicity
4-Chloro-2-fluoro-3-methoxyphenol StructureLow Antimicrobial Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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